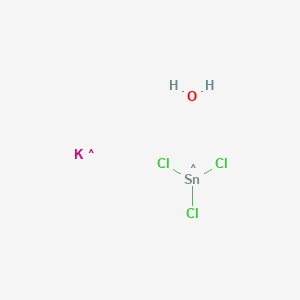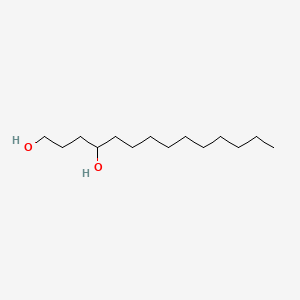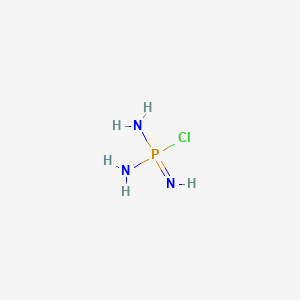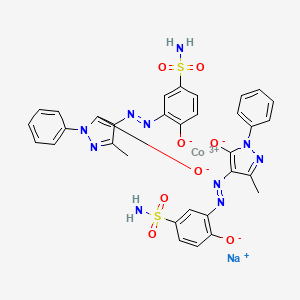
Einecs 252-134-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 252-134-6, also known by its Chemical Abstracts Service (CAS) number 34664-47-6, is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Einecs 252-134-6 would likely involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Einecs 252-134-6 can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Reaction where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Einecs 252-134-6 has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for potential therapeutic properties or as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action for Einecs 252-134-6 would depend on its specific application. In a biochemical context, it might interact with specific enzymes or receptors, influencing biological pathways. The molecular targets and pathways involved would be identified through experimental studies, often involving techniques such as molecular docking, enzyme assays, and cellular assays.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Einecs 252-134-6 include other organic molecules with comparable structures or functional groups. Examples might include:
Einecs 252-643-3: Another compound listed in the EINECS inventory with similar chemical properties.
Einecs 278-621-3:
Uniqueness
This compound may have unique properties that make it particularly useful for certain applications. These could include specific reactivity, stability, or biological activity that distinguishes it from similar compounds.
Eigenschaften
CAS-Nummer |
34664-47-6 |
|---|---|
Molekularformel |
C32H26CoN10O8S2.Na C32H26CoN10NaO8S2 |
Molekulargewicht |
824.7 g/mol |
IUPAC-Name |
sodium;cobalt(3+);5-methyl-4-[(2-oxido-5-sulfamoylphenyl)diazenyl]-2-phenylpyrazol-3-olate |
InChI |
InChI=1S/2C16H15N5O4S.Co.Na/c2*1-10-15(16(23)21(20-10)11-5-3-2-4-6-11)19-18-13-9-12(26(17,24)25)7-8-14(13)22;;/h2*2-9,22-23H,1H3,(H2,17,24,25);;/q;;+3;+1/p-4 |
InChI-Schlüssel |
IDVOFRCMHOGTPH-UHFFFAOYSA-J |
Kanonische SMILES |
CC1=NN(C(=C1N=NC2=C(C=CC(=C2)S(=O)(=O)N)[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=C(C=CC(=C2)S(=O)(=O)N)[O-])[O-])C3=CC=CC=C3.[Na+].[Co+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


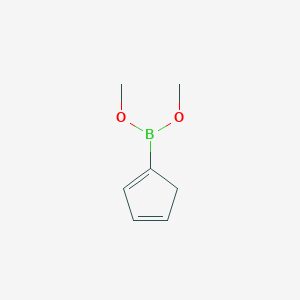
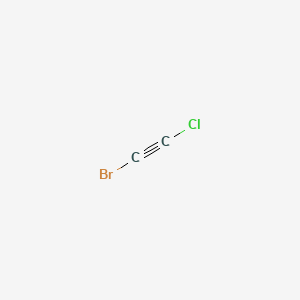
![1-[(2-Hydroxyphenyl)methyl]-3H-xanthen-3-one](/img/structure/B14686003.png)
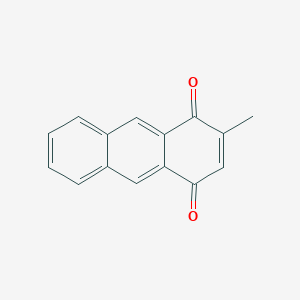
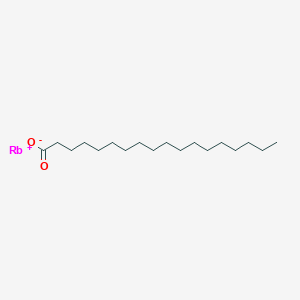
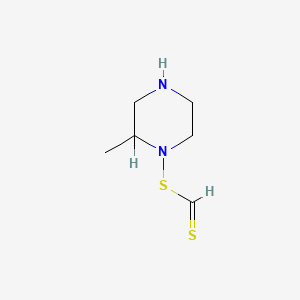

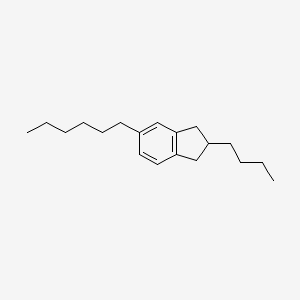
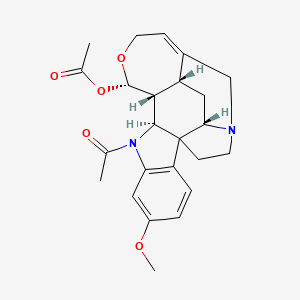
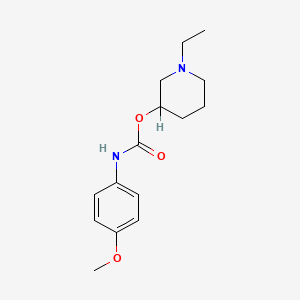
![1-Oxa-4-thiaspiro[4.5]decan-2-one, 4-oxide](/img/structure/B14686050.png)
